4-Fluoroacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10349. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

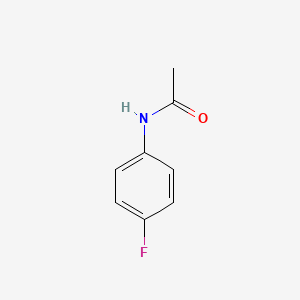

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEFOJNPLXSWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188598 | |

| Record name | 4-Fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-83-7 | |

| Record name | N-(4-Fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoroacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55Y67URK6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Fluoroacetanilide CAS number 351-83-7 identification.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoroacetanilide (CAS 351-83-7), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, safety information, synthesis and analytical protocols, and its role in metabolic pathways and as a scaffold for enzyme inhibitors.

Core Identification and Properties

This compound, also known as N-(4-fluorophenyl)acetamide, is a fluorinated aromatic amide. The presence of the fluorine atom at the para position of the phenyl ring significantly influences its chemical reactivity, metabolic stability, and biological activity, making it a valuable building block in drug design.[1][2]

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 351-83-7 | [3] |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1] |

| Melting Point | 153 - 155 °C | [4] |

| Appearance | Off-white to white crystalline powder | [4] |

| Odor | Odorless | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [1] |

| Purity (typical) | ≥ 98% (GC) | [2] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. While it is not classified as hazardous under normal conditions, standard safety precautions should be observed.[5]

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[4]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Acetylation

This protocol describes the synthesis of this compound from 4-fluoroaniline (B128567) and acetic anhydride (B1165640).[3]

Materials:

-

4-fluoroaniline

-

Glacial acetic acid

-

Acetic anhydride

-

Distilled water

-

Ice bath

-

Reaction flask with stirring capability, thermometer, and addition funnel

Procedure:

-

In a reaction flask, add 4-fluoroaniline and glacial acetic acid.

-

Begin stirring the mixture and cool the flask in an ice bath.

-

Slowly add acetic anhydride dropwise to the reaction mixture using an addition funnel, maintaining the temperature between 55-60 °C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for 1-3 hours.

-

After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an ethanol-water mixture to yield white crystals of this compound.

Analytical Methods

This method is suitable for determining the purity of a this compound sample.[6][7]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase acidification)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid.

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the analyte in the sample to that of the standard.

GC-MS can be used to identify volatile and semi-volatile impurities.[8][9]

Instrumentation:

-

GC-MS system with a capillary column (e.g., HP-5MS or equivalent)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetone.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: 40-400 amu

-

-

Analysis: Inject the sample into the GC-MS system. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

Biological Significance

This compound and its derivatives are of significant interest in drug development due to their biological activities.

Metabolic Pathway

In vivo studies in rats have shown that this compound undergoes several metabolic transformations. The primary route of metabolism is N-deacetylation to 4-fluoroaniline. This is followed by para-hydroxylation, which involves defluorination, leading to the formation of 4-acetamidophenol (paracetamol). Paracetamol is then further metabolized into its sulfate (B86663) and glucuronide conjugates, which are excreted.[4]

Role in Enzyme Inhibition: PAD4 Inhibition

While this compound itself is not a direct enzyme inhibitor, its structural motif is a key component in the design of inhibitors for various enzymes. A notable example is the inhibition of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[2][10][11] Derivatives of this compound can be designed as irreversible inhibitors that covalently bind to a critical cysteine residue (Cys645) in the active site of PAD4, thereby inactivating the enzyme.[2]

Applications in Research and Development

This compound serves as a versatile starting material and intermediate in several fields:

-

Pharmaceutical Development: It is a crucial building block for the synthesis of analgesics and anti-inflammatory drugs. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[2]

-

Agrochemicals: Used in the formulation of herbicides and pesticides, where the fluoro-group can improve efficacy and stability.[2]

-

Material Science: Employed in the development of polymers and coatings with enhanced thermal stability and chemical resistance.[2]

-

Analytical Chemistry: It can be used as a reference standard in chromatographic methods for the quantification of related fluorinated compounds.[2]

This guide provides a foundational understanding of this compound (CAS 351-83-7) for professionals in research and drug development. For further in-depth information, the cited references should be consulted.

References

- 1. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 4. Studies on the metabolism of 4-fluoroaniline and this compound in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. cipac.org [cipac.org]

- 8. sklac.nju.edu.cn [sklac.nju.edu.cn]

- 9. hpst.cz [hpst.cz]

- 10. mdpi.com [mdpi.com]

- 11. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-fluorophenyl)acetamide: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)acetamide, also known by its synonym 4'-fluoroacetanilide, is a fluorinated aromatic amide that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in numerous compounds investigated for therapeutic applications, including but not limited to oncology and anti-inflammatory agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and the pivotal role of N-(4-fluorophenyl)acetamide as a synthetic intermediate in drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of N-(4-fluorophenyl)acetamide are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

Physicochemical Properties

A compilation of the key physicochemical data for N-(4-fluorophenyl)acetamide is presented in Table 1. This data is critical for its identification and for designing experimental procedures involving this compound.

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-fluorophenyl)acetamide | [2] |

| Synonyms | 4'-Fluoroacetanilide, p-Fluoroacetanilide | [2] |

| CAS Number | 351-83-7 | [2] |

| Molecular Formula | C₈H₈FNO | [2] |

| Molecular Weight | 153.15 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 152-155 °C | [1] |

| Boiling Point | 300.6 ± 25.0 °C (Predicted) | |

| Solubility | Soluble in methanol (B129727), ethanol, and acetone. Limited solubility in water. | [1] |

Spectroscopic Data

The spectroscopic data provides the structural fingerprint of N-(4-fluorophenyl)acetamide. The expected spectral characteristics are detailed in Table 2, which are vital for its identification and purity assessment.

| Technique | Data and Interpretation |

| ¹H NMR | Aromatic Protons: Two sets of signals are expected in the aromatic region (approx. δ 7.0-7.6 ppm). The protons ortho to the fluorine will appear as a triplet (due to coupling with fluorine and the adjacent proton), and the protons ortho to the acetamido group will appear as a doublet of doublets. Amide Proton (NH): A broad singlet is expected (approx. δ 7.5-9.5 ppm), the chemical shift of which can be concentration and solvent dependent. Methyl Protons (CH₃): A sharp singlet is expected in the upfield region (approx. δ 2.1 ppm). |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal is expected in the downfield region (approx. δ 168-170 ppm). Aromatic Carbons: Four signals are expected in the aromatic region (approx. δ 115-165 ppm). The carbon directly attached to the fluorine will show a large C-F coupling constant and appear at a lower field. The other three signals correspond to the remaining aromatic carbons. Methyl Carbon (CH₃): A signal is expected in the upfield region (approx. δ 24 ppm). |

| Infrared (IR) | N-H Stretch: A sharp to moderately broad peak is expected around 3300 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption is expected around 1660-1680 cm⁻¹. N-H Bend (Amide II): A peak is expected around 1550 cm⁻¹. C-F Stretch: A strong absorption is expected in the fingerprint region, typically around 1210-1230 cm⁻¹. Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak is expected at m/z = 153. Key Fragments: Common fragmentation patterns include the loss of ketene (B1206846) (CH₂=C=O) to give a fragment at m/z = 111 (the 4-fluoroaniline (B128567) radical cation), and the cleavage of the amide bond to produce the acetyl cation at m/z = 43. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-(4-fluorophenyl)acetamide are provided below.

Synthesis of N-(4-fluorophenyl)acetamide

This protocol describes the straightforward N-acetylation of 4-fluoroaniline using acetic anhydride (B1165640).

Materials:

-

4-fluoroaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.0 equivalent) in a minimal amount of glacial acetic acid.

-

While stirring, slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.

-

Attach a condenser to the flask and heat the reaction mixture to reflux for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-fluoroaniline) is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold deionized water to remove acetic acid and any unreacted starting materials.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(4-fluorophenyl)acetamide.

-

Dry the purified crystals under vacuum.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the synthesized N-(4-fluorophenyl)acetamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on the expected structure and multiplicity.

-

Assign the chemical shifts of the signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy:

-

Prepare a sample for analysis. For solid samples, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational frequencies corresponding to the functional groups present in N-(4-fluorophenyl)acetamide (N-H, C=O, C-F, aromatic C-H).

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

-

Acquire the mass spectrum and identify the molecular ion peak (M⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to confirm the structure of the compound.

Role in Drug Discovery and Development

While N-(4-fluorophenyl)acetamide itself has not been reported to possess significant direct biological activity, its true value in the pharmaceutical industry lies in its role as a versatile synthetic intermediate. The 4-fluorophenylacetamide moiety is a common feature in a variety of investigational and approved drugs, particularly in the field of oncology. Derivatives of N-(4-fluorophenyl)acetamide have been explored for their potential as anticancer agents.

The general workflow for utilizing N-(4-fluorophenyl)acetamide in a drug discovery program is illustrated in the diagram below. This process typically involves the chemical modification of the core structure to generate a library of analogues, which are then screened for biological activity to identify lead compounds for further development.

Conclusion

N-(4-fluorophenyl)acetamide is a fundamentally important molecule in medicinal chemistry and drug development. While it may not be the final active pharmaceutical ingredient, its role as a key synthetic intermediate is indispensable. The straightforward synthesis, coupled with the advantageous properties conferred by the 4-fluorophenyl moiety, makes it a valuable starting point for the generation of novel therapeutic candidates. This guide has provided the essential technical information required by researchers to effectively synthesize, characterize, and utilize N-(4-fluorophenyl)acetamide in their research and development endeavors.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Fluoroacetanilide from 4-Fluoroaniline: A Technical Guide

Introduction

4-Fluoroacetanilide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a fluorine atom on the aromatic ring, can significantly influence the biological activity and pharmacokinetic properties of target molecules. The most common and efficient method for its preparation is the acetylation of 4-fluoroaniline (B128567). This guide provides an in-depth overview of this synthesis, detailing the reaction mechanism, experimental protocols, and characterization of the final product, intended for researchers and professionals in chemical and drug development.

Reaction and Mechanism

The synthesis of this compound from 4-fluoroaniline is achieved through an acylation reaction, specifically an acetylation. In this reaction, the amino group (-NH2) of 4-fluoroaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride (B1165640). The reaction results in the formation of an amide bond, yielding this compound and acetic acid as a byproduct.[1] This process is a classic example of nucleophilic acyl substitution. The presence of the electron-withdrawing fluorine atom on the aniline (B41778) ring slightly decreases the nucleophilicity of the amino group compared to aniline itself, but the reaction proceeds readily under standard conditions.[2]

Experimental Protocols

Several protocols for the acetylation of 4-fluoroaniline have been reported, varying in scale, solvent, and workup procedures. Below are detailed methodologies from cited literature.

Protocol 1: Acetylation in Dichloromethane (B109758) (DCM)

This protocol utilizes N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) at room temperature.

-

Reagents:

-

4-Fluoroaniline (1.00 g, 9.00 mmol)

-

N,N-diisopropylethylamine (3.14 mL, 18.0 mmol)

-

Acetic anhydride (1.0 mL, 10.8 mmol)

-

Dichloromethane (DCM) (20 mL)

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO4)

-

-

Procedure:

-

To a solution of N,N-diisopropylethylamine in DCM, add 4-fluoroaniline.

-

Add acetic anhydride to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with deionized water (5 mL).

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the filtrate under vacuum to yield the product.[3]

-

Protocol 2: Acetylation using an Ice Bath

This large-scale synthesis is performed without an additional organic solvent, using an ice bath to control the exothermic reaction.

-

Reagents:

-

4-Fluoroaniline (226.8 g, 2.04 mol)

-

Acetic anhydride (225 mL)

-

Water

-

-

Procedure:

-

Cool 4-fluoroaniline in an ice bath.

-

Add acetic anhydride dropwise over a period of 1 hour.

-

A precipitate will form. Collect the solid precipitate by filtration.

-

Wash the collected solid with water.

-

Dry the product in a vacuum oven over P2O5 at 80°C for 4 hours.[4]

-

Protocol 3: Acetylation in Glacial Acetic Acid

This method is often the first step in a two-step synthesis, such as the preparation of 2-bromo-4-fluoroacetanilide.

-

Reagents:

-

p-Fluoroaniline (13.9 g)

-

Glacial acetic acid (36 g)

-

Acetic anhydride (13 g)

-

-

Procedure:

-

Add p-fluoroaniline and glacial acetic acid to a reaction flask equipped with a stirrer, thermometer, condenser, and dropping funnel.

-

Heat the mixture to 50°C.

-

Add acetic anhydride dropwise.

-

Maintain the temperature at 55-60°C and react for 2 hours.[5] The resulting intermediate is this compound.

-

Data Presentation

Quantitative data from various synthetic procedures are summarized below for comparison.

Table 1: Reaction Conditions and Yields

| Protocol Reference | Starting Material | Acetylating Agent | Solvent/Base | Temperature | Time | Yield |

| [3] | 4-Fluoroaniline | Acetic Anhydride | DCM / DIPEA | Room Temp. | 1 hr | Not specified |

| [4] | 4-Fluoroaniline | Acetic Anhydride | None | Ice Bath -> RT | 1 hr (addition) | 95% |

| [5] | p-Fluoroaniline | Acetic Anhydride | Glacial Acetic Acid | 55-100°C | 1-3 hr | >90% (conversion) |

Table 2: Product Characterization Data

| Property | Value | Reference |

| Molecular Formula | C8H8FNO | [6][7] |

| Molecular Weight | 153.15 g/mol | [6][8] |

| Melting Point | 153-155°C | [6] |

| Melting Point | 147.5-151°C | [4] |

| Appearance | White crystalline solid | Implied from protocols |

| CAS Number | 351-83-7 | [7] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from 4-fluoroaniline.

Caption: General workflow for the synthesis of this compound.

Reaction Scheme

The chemical transformation is depicted in the diagram below.

Caption: Acetylation of 4-fluoroaniline to this compound.

References

- 1. quora.com [quora.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 6. 351-83-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Acetanilide, 4'-fluoro- [webbook.nist.gov]

- 8. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

Characterization of 4-Fluoroacetanilide: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 4-Fluoroacetanilide. The document details the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the detailed experimental protocols for acquiring this data, ensuring reproducibility and accuracy in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.05 | Singlet | 1H | -NH |

| 7.56 | Doublet of Doublets | 2H | Ar-H (ortho to -NHCOCH₃) |

| 7.12 | Doublet of Doublets | 2H | Ar-H (ortho to -F) |

| 2.05 | Singlet | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O |

| 158.8 (d, ¹JCF = 240 Hz) | C-F |

| 135.5 | C-N |

| 121.2 (d, ³JCF = 7.5 Hz) | CH (ortho to -NHCOCH₃) |

| 115.1 (d, ²JCF = 22.5 Hz) | CH (ortho to -F) |

| 24.0 | -CH₃ |

Infrared (IR) Spectroscopy Data

Technique: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | Strong, Broad | N-H Stretch |

| 3100 | Medium | Aromatic C-H Stretch |

| 2920 | Weak | Aliphatic C-H Stretch |

| 1680 | Strong | C=O Stretch (Amide I) |

| 1590, 1600 | Medium | Aromatic C=C Stretch |

| 1540 | Medium | N-H Bend (Amide II) |

| 832 | Strong | p-disubstituted C-H Bend |

| 520 | Medium | C-Br Stretch (for comparison with similar structures) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 153 | 100 | [M]⁺ (Molecular Ion) |

| 111 | 85 | [M - COCH₂]⁺ |

| 83 | 30 | [C₆H₄F]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

NMR Spectrometer (e.g., 400 MHz)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆) in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the respective atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

FTIR Spectrometer with a sample holder

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the this compound molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Volatile organic solvent (e.g., methanol (B129727) or acetonitrile)

-

Vials and syringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent.

-

Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe may be used, or the solution can be introduced via a suitable inlet system.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the EI source to generate positively charged molecular ions and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Interpret the fragmentation pattern to gain structural information.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoroacetanilide

This guide provides a detailed analysis of the ¹H NMR spectrum of 4-Fluoroacetanilide, tailored for researchers, scientists, and professionals in drug development. It encompasses a thorough interpretation of the spectral data, experimental protocols, and visual representations of the underlying molecular interactions.

Structure and Proton Environment

This compound is a para-substituted aromatic compound. The molecule possesses a plane of symmetry, which simplifies its ¹H NMR spectrum. There are four distinct proton environments:

-

-CH₃ (Ha): The three equivalent protons of the methyl group.

-

-NH (Hb): The single proton of the amide group.

-

Aromatic Protons (Hc): Two equivalent aromatic protons ortho to the acetamido group.

-

Aromatic Protons (Hd): Two equivalent aromatic protons ortho to the fluorine atom.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ), integration values, multiplicities, and coupling constants (J) for the protons of this compound in a typical deuterated solvent like CDCl₃. These predictions are based on the analysis of spectral data for structurally related compounds, including acetanilide (B955) and 4-fluoroaniline, and established principles of NMR spectroscopy.

| Proton | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (Ha) | ~2.15 | 3H | Singlet (s) | N/A |

| -NH (Hb) | ~7.5 - 8.5 (broad) | 1H | Singlet (s, broad) | N/A |

| Hc (ortho to -NHCOCH₃) | ~7.45 | 2H | Triplet (t) or Doublet of Doublets (dd) | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5 |

| Hd (ortho to -F) | ~7.00 | 2H | Triplet (t) | J(H-H) ≈ 9.0, J(H-F) ≈ 9.0 |

Interpretation of the Spectrum

-

Methyl Protons (Ha): The methyl protons appear as a sharp singlet at approximately 2.15 ppm. This signal is deshielded compared to a typical aliphatic methyl group due to the proximity of the electron-withdrawing carbonyl group. Its integration value of 3H confirms the presence of the methyl group.

-

Amide Proton (Hb): The amide proton gives rise to a broad singlet in the region of 7.5-8.5 ppm. The broadness of this peak is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can be highly variable depending on the solvent and concentration.

-

Aromatic Protons (Hc and Hd): The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring.

-

The protons ortho to the acetamido group (Hc) are expected to resonate at a downfield chemical shift of around 7.45 ppm. The acetamido group is an activating group, but the carbonyl function is electron-withdrawing, leading to a net deshielding effect on the ortho protons. These protons are coupled to the adjacent aromatic protons (Hd) with a typical ortho-coupling constant (³JHH) of approximately 9.0 Hz. Furthermore, they exhibit a smaller coupling to the fluorine atom (⁴JHF), which is four bonds away, with a coupling constant of about 4.5 Hz. This results in a multiplet that can appear as a triplet or a doublet of doublets.

-

The protons ortho to the fluorine atom (Hd) are expected to be shifted upfield relative to Hc, appearing at around 7.00 ppm. The fluorine atom is an electron-donating group through resonance, which shields the ortho protons. These protons are coupled to the adjacent aromatic protons (Hc) with an ortho-coupling constant of about 9.0 Hz and also show a larger coupling to the fluorine atom (³JHF) of approximately 9.0 Hz. This coupling pattern typically results in a triplet.

-

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

4.2. Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 2-4 seconds

-

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the ¹H NMR interpretation of this compound.

An In-Depth Technical Guide to the Key Infrared Spectral Peaks of 4-Fluoroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the key peaks in the Fourier-Transform Infrared (FTIR) spectrum of 4-Fluoroacetanilide. Understanding the vibrational spectroscopy of this compound is crucial for its identification, purity assessment, and the study of its molecular structure in various research and development settings.

Core Infrared Absorption Data

The infrared spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for these key peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300 | Strong, Sharp | N-H Stretch | Amide |

| ~3100-3000 | Medium | C-H Stretch | Aromatic Ring |

| ~2950 | Weak | C-H Stretch | Methyl Group (CH₃) |

| ~1665 | Very Strong | C=O Stretch (Amide I) | Amide |

| ~1600, ~1550, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1530 | Strong | N-H Bend (Amide II) | Amide |

| ~1410 | Medium | C-H Bend | Methyl Group (CH₃) |

| ~1210 | Strong | C-F Stretch | Aryl Fluoride |

| ~830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

Experimental Protocol: Obtaining the IR Spectrum

The following protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (for drying KBr if necessary)

Procedure:

-

Drying: Ensure the KBr is completely dry, as water exhibits a broad absorption in the IR spectrum. If necessary, dry the KBr powder under an infrared lamp for several hours and store it in a desiccator.

-

Sample Preparation: In the agate mortar, place approximately 1-2 mg of the this compound sample.

-

Grinding: Thoroughly grind the sample into a fine, consistent powder using the pestle.

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Homogenization: Gently but thoroughly mix and grind the sample and KBr together for a few minutes to ensure a homogeneous mixture. The goal is to disperse the sample particles evenly within the KBr matrix to minimize light scattering.

-

Pellet Formation:

-

Assemble the die set of the pellet press.

-

Carefully transfer a portion of the sample-KBr mixture into the die.

-

Distribute the powder evenly across the surface of the die.

-

Insert the plunger and place the die assembly into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the die from the press and extract the KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the this compound sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the key absorption peaks and correlate them to the corresponding molecular vibrations.

Visualization of Key Vibrational Assignments

The logical relationship between the primary functional groups of this compound and their characteristic infrared absorption peaks is illustrated in the following diagram.

Caption: Correlation of this compound's functional groups with their IR peaks.

Unraveling the Molecular Fragmentation of 4-Fluoroacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum fragmentation pattern of 4-Fluoroacetanilide (4-FAA), a compound of interest in pharmaceutical and chemical research. Understanding the fragmentation behavior of this molecule under electron ionization (EI) is critical for its unambiguous identification and structural elucidation in complex matrices. This document outlines the key fragment ions, proposes fragmentation pathways, and provides a detailed experimental protocol for acquiring its mass spectrum.

Mass Spectrum Fragmentation Analysis

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions that provide a structural fingerprint of the molecule. The molecular ion and key fragments are summarized in the table below.

Table 1: Key Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 153 | [C₈H₈FNO]⁺• (Molecular Ion) | 100 |

| 111 | [C₆H₆FN]⁺• | 65 |

| 95 | [C₆H₄F]⁺ | 30 |

| 83 | [C₅H₄F]⁺ | 15 |

| 65 | [C₅H₅]⁺ | 10 |

| 43 | [CH₃CO]⁺ | 85 |

Note: Relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions.

The fragmentation process is initiated by the ionization of the this compound molecule, leading to the formation of the molecular ion at m/z 153. The subsequent fragmentation pathways are driven by the relative stability of the resulting ions and neutral losses.

Proposed Fragmentation Pathways

The major fragmentation pathways of this compound upon electron ionization are depicted below. These pathways are proposed based on established principles of mass spectrometry and the observed fragment ions.

Caption: Proposed fragmentation pathway of this compound.

The primary fragmentation event involves the cleavage of the amide bond. One significant pathway is the loss of a neutral ketene (B1206846) molecule (C₂H₂O) from the molecular ion, resulting in the formation of the 4-fluoroaniline (B128567) radical cation at m/z 111. Another prominent fragmentation is the formation of the acylium ion at m/z 43, corresponding to the [CH₃CO]⁺ fragment, through the cleavage of the C-N bond. The ion at m/z 111 can further fragment by losing an amino radical to form the fluorophenyl cation at m/z 95.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a representative methodology for the acquisition of the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation

A standard solution of this compound (1 mg/mL) is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile. The solution should be sonicated to ensure complete dissolution.

Instrumentation

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is used for the analysis.

Chromatographic Conditions

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for the separation.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometer Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

The following diagram illustrates the general experimental workflow for this analysis.

Caption: Experimental workflow for GC-EI-MS analysis.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and methodologies can serve as a valuable resource for researchers in the fields of analytical chemistry, drug metabolism, and synthetic chemistry, aiding in the identification and characterization of this and related compounds.

The Evolving Landscape of 4-Fluoroacetanilide Derivatives: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile 4-fluoroacetanilide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer and antimicrobial potential of these compounds. It consolidates quantitative data, details key experimental protocols, and visualizes essential workflows and signaling pathways to support ongoing research and development efforts in this promising area.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have shown significant promise as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines. The introduction of different substituents on the this compound core allows for the fine-tuning of their pharmacological properties.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against several human cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based derivatives | HeLa (Cervical) | Moderate to weak | [1] |

| PC3 (Prostate) | Moderate to weak | [1] | |

| MCF-7 (Breast) | 12.37 ± 0.04 | [1] | |

| Thiazolidinone hybrids (4g) | MCF-7 (Breast) | 5.1 ± 1.14 | [2] |

| HepG2 (Liver) | 5.02 ± 1.19 | [2] | |

| HCT-116 (Colon) | 6.6 ± 1.40 | [2] | |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 (Prostate) | 52 | [3] |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | PC3 (Prostate) | 80 | [3] |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | MCF-7 (Breast) | 100 | [3] |

| Quinoxaline derivatives (4a, 4b, 4h, 4k) | Various | Not specified | [4] |

| 1,4-Naphthoquinone derivatives (PD9-PD15) | DU-145 (Prostate) | 1-3 | [5] |

| MDA-MB-231 (Breast) | 1-3 | [5] | |

| HT-29 (Colon) | 1-3 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (typically 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.[6][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting cell viability against compound concentration.[6][7]

Antimicrobial Activity of this compound Derivatives

The versatility of the this compound scaffold extends to the development of novel antimicrobial agents. Various derivatives, including Schiff bases and hydrazones, have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |

| Thiouracil derivatives (4a) | E. coli | 100 | [4] |

| P. aeruginosa | 200 | [4] | |

| S. aureus | 100 | [4] | |

| S. pyogenes | 62.5 | [4] | |

| Morpholine derivative (4h) | E. coli | 100 | [4] |

| P. aeruginosa | 200 | [4] | |

| S. aureus | 100 | [4] | |

| S. pyogenes | 100 | [4] | |

| 4-Thiazolidinone derivatives (4a, 4e) | P. fluorescens | 100-400 | [8] |

| S. aureus | 100-400 | [8] | |

| A. niger | 100-400 | [8] | |

| P. chrysogenum | 100-400 | [8] | |

| Salicylanilide derivatives (20, 22, 24, 25) | S. aureus | < 1 | [9] |

| Salicylanilide derivative (22) | MRSA strains | 0.031–0.062 | [9] |

| Salicylanilide derivative (22) | VRSA strains | 0.031–0.062 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a defined turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Synthesis of this compound Derivatives

The synthesis of biologically active derivatives from this compound often involves multi-step reactions. A common strategy is the synthesis of Schiff bases and hydrazones, which serve as versatile intermediates for further chemical modifications.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol outlines the synthesis of a hydrazone derivative starting from this compound, which is first converted to 6-fluoro-2-hydroxyquinoline-3-carbaldehyde.

Step 1: Synthesis of 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde

This intermediate can be synthesized from this compound using the Vilsmeier-Haack reaction.[4][10]

Step 2: Synthesis of the Hydrazone

-

Dissolution: Dissolve 6-fluoro-2-hydroxyquinoline-3-carbaldehyde (1 equivalent) in ethanol.[4]

-

Addition of Hydrazide: Add the desired carbohydrazide (B1668358) (1 equivalent) to the solution.[4]

-

Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.[4]

-

Reflux: Reflux the reaction mixture for approximately 30 minutes.[4]

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the product.

-

Purification: Filter the precipitate, wash it with cold ethanol, and dry it to obtain the final hydrazone derivative.

Visualizing Workflows and Signaling Pathways

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: A generalized workflow for the synthesis and biological screening of this compound derivatives.

Potential Mechanism of Action: EGFR Signaling Pathway

Several anticancer agents exert their effects by inhibiting receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[1][2][6][11][12] The diagram below illustrates a simplified overview of the EGFR signaling cascade.

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for anticancer this compound derivatives.

This technical guide provides a snapshot of the burgeoning field of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. The continued exploration of this chemical scaffold holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 4. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]

- 7. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vivo Metabolism of 4-Fluoroacetanilide in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of 4-Fluoroacetanilide (4-FAA) in rat models, primarily focusing on the Sprague-Dawley strain. 4-FAA undergoes extensive metabolism, with N-deacetylation being a major initial step, leading to the formation of 4-fluoroaniline (B128567) (4-FA). Subsequent metabolic transformations include aromatic hydroxylation, defluorination, and conjugation reactions. This document summarizes the key metabolic pathways, presents quantitative data on urinary metabolites, and provides detailed experimental protocols for conducting in vivo metabolism studies. The information herein is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, toxicology, and pharmaceutical development.

Metabolic Pathways of this compound

The in vivo metabolism of this compound in rats is a multifaceted process involving several key enzymatic reactions. The primary metabolic pathways are initiated by N-deacetylation, followed by hydroxylation at different positions on the aromatic ring, and a notable defluorination reaction that leads to the formation of paracetamol (acetaminophen) and its conjugates.[1]

The major metabolic routes are:

-

N-deacetylation: The primary and major route of metabolism for 4-FAA is the hydrolysis of the acetamido group to yield 4-fluoroaniline (4-FA).[1] This reaction is often followed by reacetylation, a process that can be elucidated using isotope labeling studies.[1]

-

Ortho-hydroxylation: The intermediate, 4-FA, can undergo hydroxylation at the position ortho to the amino group. This is a significant pathway, with the resulting metabolite being rapidly conjugated, primarily with sulfate (B86663).

-

Para-hydroxylation and Defluorination: A crucial metabolic event is the hydroxylation at the para-position to the amino group of 4-FA, which is accompanied by the cleavage of the carbon-fluorine bond (defluorination). This reaction results in the formation of 4-aminophenol, the precursor to paracetamol.

-

Conjugation: The hydroxylated and de-fluorinated metabolites undergo extensive phase II conjugation reactions. The main conjugation products include sulfates, glucuronides, and N-acetyl-cysteinyl conjugates (mercapturic acids).[1]

The metabolic fate of 4-FAA is intrinsically linked to that of 4-FA. Studies have shown that the urinary metabolites of 4-FAA are qualitatively identical to those of 4-FA, underscoring the significance of the initial N-deacetylation step.[1]

Metabolic pathway of this compound in rats.

Quantitative Metabolic Data

The quantitative analysis of this compound metabolites has been primarily focused on urinary excretion. The data presented below is derived from studies on male Sprague-Dawley rats. It is important to note that N-deacetylation is the major initial metabolic step, and thus, the quantitative data for the metabolites of 4-fluoroaniline (4-FA) are highly relevant to the fate of 4-FAA.

Table 1: Urinary Excretion of 4-Fluoroaniline Metabolites in Male Sprague-Dawley Rats

| Metabolite Class | Specific Metabolite | Percentage of Administered Dose (%) |

| Ortho-hydroxylated Metabolite | 2-Amino-5-fluorophenylsulphate | ~30 |

| Para-hydroxylated & Defluorinated Metabolites | Paracetamol-sulphate | Major conjugate |

| Paracetamol-glucuronide | Minor conjugate | |

| Paracetamol-N-acetyl-cysteinyl conjugate | Minor conjugate | |

| Total Para-hydroxylated & Defluorinated | ~10 |

Data is based on the metabolism of 4-fluoroaniline, the primary metabolite of this compound. The percentages are of the administered dose of 4-fluoroaniline.[1]

Note: Specific percentages for each of the paracetamol conjugates were not detailed in the primary literature but are described in terms of their relative abundance.[1]

Table 2: Excretion Routes of Acetanilide (B955) Compounds in Rats

| Compound | Primary Excretion Route | Secondary Excretion Route | Notes |

| Thioacetanilide (B1681303) | Urine (>90%) | Feces (<7%) | Biliary excretion was minimal (3.4%).[2] |

| Other Acetanilides (e.g., alachlor, butachlor) | Urine and Feces (approximately equal) | Bile (major route if cannulated) | The route of excretion can be influenced by the specific chemical structure of the acetanilide.[3] |

| This compound | Urine | Feces and Bile (presumed) | While urinary excretion is the most studied route for 4-FAA, based on data from other acetanilides, fecal and biliary excretion are also likely pathways. However, specific quantitative data for 4-FAA in these matrices is not readily available. |

Experimental Protocols

This section outlines a synthesized protocol for an in vivo metabolism study of this compound in rats, based on established methodologies.

Animal Model and Husbandry

-

Species and Strain: Male Sprague-Dawley rats are a commonly used model for this type of study.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment. This includes housing in metabolic cages to adapt to the environment for urine and feces collection.

-

Housing: During the study, rats should be housed individually in metabolic cages designed to separate urine and feces.

-

Diet: A standard laboratory diet and water should be provided ad libitum, except for a brief fasting period before dosing, if required by the specific study design.

Dosing

-

Dose Preparation: this compound should be dissolved or suspended in a suitable vehicle (e.g., corn oil, saline with a small amount of a solubilizing agent). The concentration should be calculated to deliver the desired dose in a volume appropriate for the administration route.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for such studies.[1]

-

Procedure for Intraperitoneal Injection:

-

Restrain the rat securely. The animal can be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.

-

The injection site is in the lower quadrant of the abdomen, to the side of the midline.

-

Use a sterile syringe with an appropriate needle size (e.g., 23-25 gauge for rats).

-

Insert the needle at a shallow angle (approximately 15-20 degrees) to avoid puncturing internal organs.

-

Gently aspirate to ensure no body fluids are drawn into the syringe, which would indicate incorrect placement.

-

Inject the dose slowly and smoothly.

-

Withdraw the needle and return the animal to its cage.

-

Observe the animal for any immediate adverse reactions.

-

Sample Collection

-

Urine and Feces:

-

Place the rats in metabolic cages immediately after dosing.

-

Urine and feces should be collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

-

The collection vessels for urine should be kept on ice or contain a preservative (e.g., sodium azide) to prevent microbial degradation of metabolites.

-

At the end of each collection period, record the volume of urine and the weight of the feces.

-

Samples should be stored at -80°C until analysis.

-

-

Blood (for pharmacokinetic studies):

-

Blood samples can be collected via tail vein or saphenous vein at various time points post-dosing.

-

The volume of blood collected should be minimized to avoid undue stress on the animal.

-

Plasma or serum is prepared by centrifugation and stored at -80°C.

-

-

Bile (if required):

-

This requires a more invasive surgical procedure to cannulate the bile duct.

-

Bile is collected continuously for a set period after dosing.

-

Sample Preparation for Analysis

-

Urine for NMR Analysis:

-

Thaw urine samples on ice.

-

Centrifuge the samples to remove any particulate matter.

-

Take a specific volume of the supernatant and mix it with a phosphate (B84403) buffer (in D₂O) to maintain a constant pH.

-

Add an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

-

Transfer the final mixture to an NMR tube for analysis.[4]

-

-

Urine for LC-MS/MS Analysis:

-

Thaw urine samples.

-

A simple dilution with the initial mobile phase is often sufficient.

-

Alternatively, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) can be performed, followed by centrifugation.

-

The supernatant is then transferred to an autosampler vial for injection.

-

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is a powerful tool for identifying and quantifying metabolites in urine without the need for extensive sample cleanup.

-

¹⁹F NMR can also be used to specifically detect fluorine-containing metabolites.

-

The use of 2D NMR techniques (e.g., COSY, HSQC) can aid in the structural elucidation of novel metabolites.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of known and unknown metabolites.

-

A reversed-phase C18 column is typically used for the separation of the parent compound and its metabolites.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification or in full scan and product ion scan modes for metabolite identification.

-

Example LC-MS/MS Parameters for Paracetamol and its Conjugates:

-

Ionization Mode: Electrospray Ionization (ESI), often in both positive and negative modes to detect a wider range of metabolites. Paracetamol is typically detected in positive mode, while its glucuronide and sulfate conjugates are more sensitive in negative mode.

-

Mobile Phase: A gradient of water with a small amount of formic acid (for positive mode) or ammonium (B1175870) acetate/formate (for negative mode) and an organic solvent like acetonitrile or methanol.

-

MRM Transitions: Specific precursor-to-product ion transitions would be optimized for paracetamol and each of its expected conjugates. For paracetamol, a common transition is m/z 152 -> 110.[5]

-

-

References

- 1. Studies on the metabolism of 4-fluoroaniline and this compound in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of thioacetanilide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative metabolism and elimination of acetanilide compounds by rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H-NMR-based metabolic profiling of rat urine to assess the toxicity-attenuating effect of the sweat-soaking method on Radix Wikstroemia indica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Fluoroacetanilide: Physical Properties and Storage Protocols

This technical guide provides an in-depth overview of the physical characteristics and optimal storage conditions for 4-Fluoroacetanilide (CAS No: 351-83-7). The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Appearance

This compound is a synthetic compound with the molecular formula C₈H₈FNO. At room temperature, it exists as a solid. Key visual identifiers are detailed below.

It is consistently described as a white to almost white or off-white crystalline powder.[1][2][3] The compound is odorless.[1][3]

| Property | Description |

| Physical State | Solid, Powder/Crystal |

| Color | White to Off-white |

| Odor | Odorless |

Quantitative Physical Data

The following table summarizes key quantitative physical properties of this compound.

| Parameter | Value |

| Molecular Weight | 153.16 g/mol [2] |

| Melting Point | 152 - 156 °C[2] |

| Purity | ≥ 98% (GC)[2] |

Recommended Storage and Handling

Proper storage of this compound is crucial to maintain its stability and purity. The compound is stable under normal conditions.

General Storage:

-

Environment: Store in a dry, cool, and well-ventilated place.[1][3][5] Some sources recommend storage in a cool and dark place at temperatures below 15°C. Another recommendation is to store at 2 - 8 °C.[2]

-

Incompatibilities: Avoid contact with oxidizing agents.[1][3]

Handling Precautions:

-

Wash hands thoroughly after handling.[3]

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the appropriate handling and storage of this compound.

References

Understanding the reactivity of the acetamido group in acetanilide.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetanilide (B955), a simple aromatic amide, serves as a cornerstone in understanding the nuances of electrophilic aromatic substitution. The reactivity of its benzene (B151609) ring is profoundly influenced by the acetamido (-NHCOCH₃) substituent. This technical guide provides a comprehensive exploration of the electronic and steric effects of the acetamido group, its role in directing incoming electrophiles, and the practical implications for synthetic chemistry. Through a detailed examination of key reactions, experimental protocols, and quantitative data, this document aims to equip researchers with a thorough understanding of acetanilide's chemical behavior.

The Dual Nature of the Acetamido Group: Activation and Direction

The acetamido group exhibits a nuanced influence on the aromatic ring, acting as a moderately activating and an ortho, para-directing group in electrophilic aromatic substitution reactions. This behavior stems from the interplay of two opposing electronic effects: resonance and induction.